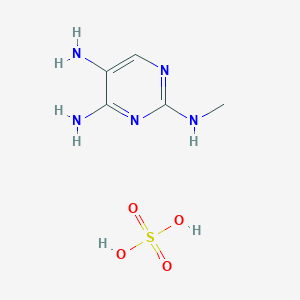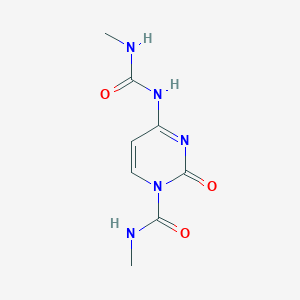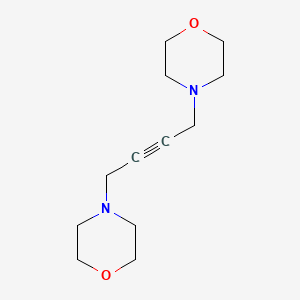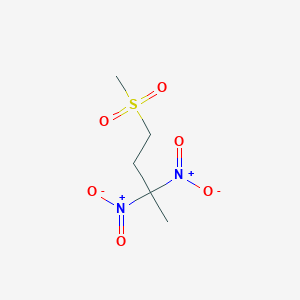![molecular formula C8H10O3S B14006690 rel-Ethyl (1R,5S,6S)-4-oxo-2-thiabicyclo[3.1.0]hexane-6-carboxylate CAS No. 191471-72-4](/img/structure/B14006690.png)
rel-Ethyl (1R,5S,6S)-4-oxo-2-thiabicyclo[3.1.0]hexane-6-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
ETHYL (1R,5S,6S)-4-OXO-2-THIABICYCLO[310]HEXANE-6-CARBOXYLATE is a complex organic compound with a unique bicyclic structure It contains a sulfur atom within its bicyclic framework, which contributes to its distinctive chemical properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL (1R,5S,6S)-4-OXO-2-THIABICYCLO[3.1.0]HEXANE-6-CARBOXYLATE typically involves the formation of the bicyclic core followed by the introduction of the ethyl ester group. One common synthetic route includes the cyclization of a suitable precursor under controlled conditions to form the bicyclic structure. The reaction conditions often involve the use of specific catalysts and solvents to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
ETHYL (1R,5S,6S)-4-OXO-2-THIABICYCLO[3.1.0]HEXANE-6-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the sulfur atom or other functional groups.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or other reduced forms of the compound.
Applications De Recherche Scientifique
ETHYL (1R,5S,6S)-4-OXO-2-THIABICYCLO[3.1.0]HEXANE-6-CARBOXYLATE has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism by which ETHYL (1R,5S,6S)-4-OXO-2-THIABICYCLO[3.1.0]HEXANE-6-CARBOXYLATE exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The sulfur atom within the bicyclic structure can participate in various chemical interactions, influencing the compound’s reactivity and binding affinity. These interactions can modulate biological pathways and result in specific physiological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- ETHYL (1R,5S,6S)-2-OXOBICYCLO[3.1.0]HEXANE-6-CARBOXYLATE
- ETHYL (1R,5S,6R)-3-OXOBICYCLO[3.1.0]HEXANE-6-CARBOXYLATE
- REL- (1R,5S,6S)-6-AMINO-3-AZABICYCLO[3.1.0]HEXANE-3-CARBOXYLIC ACID TERT-BUTYL ESTER
Uniqueness
ETHYL (1R,5S,6S)-4-OXO-2-THIABICYCLO[3.1.0]HEXANE-6-CARBOXYLATE is unique due to the presence of the sulfur atom in its bicyclic structure, which imparts distinct chemical properties compared to similar compounds. This uniqueness makes it valuable for specific applications where sulfur-containing compounds are required.
Propriétés
Numéro CAS |
191471-72-4 |
|---|---|
Formule moléculaire |
C8H10O3S |
Poids moléculaire |
186.23 g/mol |
Nom IUPAC |
ethyl (1R,5S,6S)-4-oxo-2-thiabicyclo[3.1.0]hexane-6-carboxylate |
InChI |
InChI=1S/C8H10O3S/c1-2-11-8(10)6-5-4(9)3-12-7(5)6/h5-7H,2-3H2,1H3/t5-,6-,7-/m1/s1 |
Clé InChI |
KMDNAMRKHPLLTR-FSDSQADBSA-N |
SMILES isomérique |
CCOC(=O)[C@@H]1[C@@H]2[C@H]1SCC2=O |
SMILES canonique |
CCOC(=O)C1C2C1SCC2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![10-chloro-4-oxo-3-phenyl-6,7-dihydro-4H-benzo[a]quinolizine-1-carboxylic acid](/img/structure/B14006617.png)

![2-hydroxy-3-[4-(3-oxo-1H-isoindol-2-yl)phenyl]butanamide](/img/structure/B14006639.png)


![N-[4-[(4-ethylphenyl)diazenyl]-2,3,5,6-tetrafluorophenyl]acetamide](/img/structure/B14006647.png)
![2-{[(e)-{4-[Bis(2-chloroethyl)amino]-2-methylphenyl}methylidene]amino}-2-methylpropan-1-ol](/img/structure/B14006653.png)

![2-[Hexadecyl(methyl)amino]ethan-1-ol](/img/structure/B14006659.png)

![3-Oxo-4-[(4-sulfophenyl)hydrazinylidene]naphthalene-2-carboxylic acid](/img/structure/B14006678.png)


